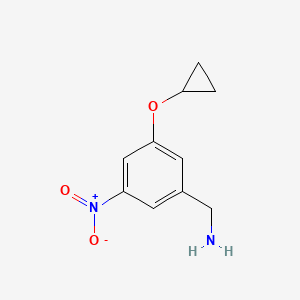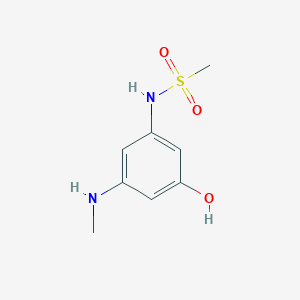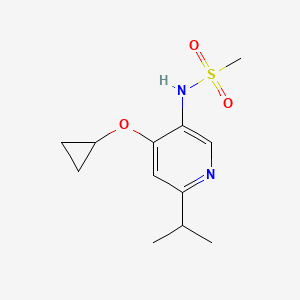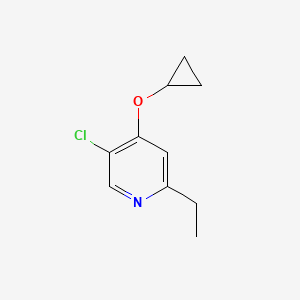
N-(6-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11ClN2O3S It is characterized by the presence of a chloro-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety
Vorbereitungsmethoden
The synthesis of N-(6-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxylic acid and cyclopropanol.
Formation of Cyclopropoxy Group: The carboxylic acid is first converted to an acid chloride using thionyl chloride. This is followed by the reaction with cyclopropanol to form the cyclopropoxy derivative.
Sulfonamide Formation: The cyclopropoxy derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
N-(6-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Biological Studies: It is used as a tool compound in biological studies to understand the mechanism of action of sulfonamide-based inhibitors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The chloro and cyclopropoxy groups may enhance the binding affinity and specificity of the compound to its target.
Vergleich Mit ähnlichen Verbindungen
N-(6-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)methanesulfonamide: This compound has a similar sulfonamide moiety but differs in the aromatic ring structure, leading to different biological activities.
N-(6-Chloro-3-pyridyl)methanesulfonamide: This compound lacks the cyclopropoxy group, which may affect its binding properties and efficacy.
N-(Cyclopropylmethyl)methanesulfonamide: This compound has a cyclopropylmethyl group instead of the cyclopropoxy group, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11ClN2O3S |
|---|---|
Molekulargewicht |
262.71 g/mol |
IUPAC-Name |
N-(6-chloro-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-7-5-11-9(10)4-8(7)15-6-2-3-6/h4-6,12H,2-3H2,1H3 |
InChI-Schlüssel |
LXQNNYBWYWIZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CN=C(C=C1OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















